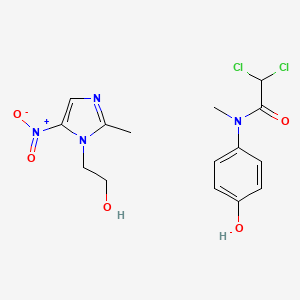

Entamizole

描述

属性

CAS 编号 |

68437-32-1 |

|---|---|

分子式 |

C15H18Cl2N4O5 |

分子量 |

405.2 g/mol |

IUPAC 名称 |

2,2-dichloro-N-(4-hydroxyphenyl)-N-methylacetamide;2-(2-methyl-5-nitroimidazol-1-yl)ethanol |

InChI |

InChI=1S/C9H9Cl2NO2.C6H9N3O3/c1-12(9(14)8(10)11)6-2-4-7(13)5-3-6;1-5-7-4-6(9(11)12)8(5)2-3-10/h2-5,8,13H,1H3;4,10H,2-3H2,1H3 |

InChI 键 |

SPCIGFHTOQUUEG-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl |

规范 SMILES |

CC1=NC=C(N1CCO)[N+](=O)[O-].CN(C1=CC=C(C=C1)O)C(=O)C(Cl)Cl |

其他CAS编号 |

68437-32-1 |

同义词 |

Entamizole |

产品来源 |

United States |

Foundational & Exploratory

Entamizole components mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Entamizole Components For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a compound medication formulated with two active ingredients, Metronidazole and Diloxanide Furoate, designed for the treatment of amoebiasis. This technical guide offers a comprehensive examination of the distinct and synergistic mechanisms of action of these components. Metronidazole is primarily effective against invasive trophozoites, while Diloxanide Furoate functions as a luminal amoebicide, targeting parasites within the gut. This document synthesizes available quantitative data and outlines detailed experimental protocols for key assays relevant to the study of these compounds.

Metronidazole

Mechanism of Action

Metronidazole is a prodrug with selective toxicity against anaerobic and microaerophilic organisms, including the protozoan parasite Entamoeba histolytica. Its mechanism of action is a multi-step process culminating in DNA damage and cell death.

The key stages of Metronidazole's action are as follows:

-

Cellular Uptake: As a small, lipophilic molecule, Metronidazole passively diffuses across the cell membrane of the anaerobic parasite.[1]

-

Reductive Activation: Within the anaerobic environment of the parasite, the nitro group of Metronidazole undergoes reduction. This activation is a critical step catalyzed by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are abundant in these organisms. The enzyme pyruvate:ferredoxin oxidoreductase (PFOR) is instrumental in this process, as it reduces ferredoxin, which in turn donates an electron to Metronidazole.[2][3]

-

Formation of Cytotoxic Radicals: The reduction of the nitro group leads to the formation of a short-lived, highly reactive nitroso free radical and other cytotoxic intermediates.[4]

-

DNA Damage: These reactive intermediates interact with the parasite's DNA, causing a loss of its helical structure, DNA strand breaks, and inhibition of nucleic acid synthesis.[5] This disruption of critical cellular processes ultimately results in cell death.

The selective activation of Metronidazole in anaerobic environments explains its targeted efficacy and minimal toxicity to human cells, which are predominantly aerobic.

Signaling Pathway Visualization

The following diagram illustrates the reductive activation pathway of Metronidazole within an anaerobic parasite.

Quantitative Data

The following table summarizes the in vitro efficacy of Metronidazole against Entamoeba histolytica.

| Compound | Organism | Assay Method | IC50 (µM) | Reference |

| Metronidazole | Entamoeba histolytica | NBT reduction | 13.2 | [6] |

| Metronidazole | Entamoeba histolytica (reference strain) | NBT reduction | 9.5 | [6] |

Diloxanide Furoate

Mechanism of Action

Diloxanide Furoate is classified as a luminal amoebicide, exerting its effect primarily within the intestinal lumen. It is effective against both the trophozoite and cyst forms of Entamoeba histolytica present in the gut.[7]

Diloxanide Furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, Diloxanide.[8] While the precise mechanism of action of Diloxanide has not been fully elucidated, it is widely believed to function by inhibiting protein synthesis in the amoeba.[8][9] This disruption of essential protein production is thought to lead to parasitic cell death. The structural similarity of Diloxanide to chloramphenicol, a known inhibitor of bacterial protein synthesis, lends support to this proposed mechanism.[9]

Proposed Mechanism Visualization

The following diagram illustrates the proposed mechanism of action for Diloxanide Furoate.

Quantitative Data

While specific in vitro IC50 values for Diloxanide Furoate against Entamoeba histolytica are not consistently reported in the literature, its clinical efficacy is well-established.

| Compound | Efficacy Metric | Value | Reference |

| Diloxanide Furoate | Parasite clearance rate | 81-96% | [9][10] |

Experimental Protocols

In Vitro Amoebicidal Susceptibility Testing

The following workflow provides a generalized protocol for determining the in vitro susceptibility of Entamoeba histolytica to antimicrobial compounds using a colorimetric cell viability assay.

This assay is a quantitative colorimetric method for assessing cell viability based on metabolic activity.

-

Cell Seeding: Plate E. histolytica trophozoites in a 96-well plate at a density of 1 x 10^4 cells/well in a final volume of 100 µL of culture medium.

-

Compound Addition: Introduce serial dilutions of the test compound to the wells. Include appropriate controls, such as a vehicle control and a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

This assay also quantifies cell viability by measuring the metabolic reduction of NBT.

-

Trophozoite Preparation: Harvest E. histolytica trophozoites from culture and adjust the cell concentration to 1 x 10^5 cells/mL.

-

Drug Exposure: In a 96-well plate, expose the trophozoites to serial dilutions of the test compound.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

NBT Incubation: Add NBT solution to each well and incubate for an additional 2-3 hours at 37°C.

-

Formazan Solubilization: Solubilize the resulting formazan product as required by the specific protocol.

-

Spectrophotometric Measurement: Measure the absorbance at a wavelength of approximately 550 nm.

-

IC50 Determination: Calculate the IC50 value from the dose-response curve generated from the absorbance readings.

Single Cell Gel Electrophoresis (Comet Assay) for DNA Damage

This technique is employed to detect DNA strand breaks in individual cells.

-

Cell Treatment: Expose E. histolytica trophozoites to the test compound (e.g., Metronidazole) for a predetermined duration.

-

Embedding in Agarose (B213101): Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution to disrupt cell membranes and proteins, leaving the DNA as nucleoids.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose strand breaks.

-

Electrophoresis: Subject the slides to an electric field. Damaged DNA fragments will migrate away from the nucleoid, creating a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye, such as ethidium (B1194527) bromide.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified using image analysis software to measure parameters like tail length and tail moment.

In Vitro Protein Synthesis Inhibition Assay

This assay is used to determine if a compound interferes with protein synthesis.

-

Cell-Free System: Employ a commercially available cell-free transcription-translation system, for instance, derived from E. coli or rabbit reticulocytes.

-

Reporter Gene: Use a DNA template that encodes a reporter protein, such as luciferase.

-

Reaction Setup: In a microplate format, combine the cell-free extract, reaction buffer, reporter DNA, and serial dilutions of the test compound (e.g., Diloxanide).

-

Incubation: Incubate the plate at the optimal temperature for the chosen cell-free system (e.g., 37°C) for a defined period (e.g., 2-4 hours).

-

Luminescence Measurement: Add the appropriate luciferase substrate to each well and measure the resulting luminescence with a luminometer.

-

Data Analysis: A reduction in the luminescence signal in the presence of the test compound indicates inhibition of protein synthesis. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The combination of Metronidazole and Diloxanide Furoate in this compound offers a robust therapeutic approach to amoebiasis. Metronidazole's efficacy is derived from its reductive activation within anaerobic parasites, leading to extensive DNA damage and the elimination of invasive trophozoites. Diloxanide Furoate acts synergistically by targeting the luminal forms of the parasite, with a mechanism that is strongly suggested to involve the inhibition of protein synthesis. The detailed experimental protocols provided herein serve as a valuable resource for the ongoing research and development of antiprotozoal agents, contributing to the advancement of therapies for this significant global health concern.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. The single cell gel electrophoresis assay (comet assay): a European review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 9. biorxiv.org [biorxiv.org]

- 10. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synergistic Action of Metronidazole and Diloxanide Furoate in the Treatment of Amoebiasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The combination of metronidazole (B1676534) and diloxanide (B1670642) furoate stands as a cornerstone in the therapeutic arsenal (B13267) against amoebiasis, a parasitic infection caused by Entamoeba histolytica. This technical guide provides an in-depth analysis of the synergistic relationship between these two compounds. While the term "synergy" in this context primarily refers to their complementary mechanisms of action—metronidazole as a potent tissue amoebicide and diloxanide furoate as an effective luminal amoebicide—this document synthesizes the available preclinical and clinical data to offer a comprehensive understanding for research and development professionals. This guide details the individual and combined mechanisms of action, presents quantitative clinical efficacy data, outlines relevant experimental protocols, and visualizes key pathways and workflows to facilitate further investigation and drug development in this critical area of infectious disease.

Introduction: The Rationale for Combination Therapy

Amoebiasis presents a dual challenge for treatment: the invasive trophozoite stage that causes tissue damage, particularly in the intestines and liver, and the dormant, transmissible cyst stage that resides in the intestinal lumen. Effective therapy requires the eradication of both forms to achieve a complete cure and prevent relapse and further transmission. Metronidazole is highly effective against the invasive trophozoites but has limited activity against the luminal cysts.[1] Conversely, diloxanide furoate is a luminal amoebicide that is effective against the cyst form but not against invasive trophozoites in the tissue.[2] The combination of these two drugs, therefore, provides a comprehensive treatment that addresses both facets of the infection, a concept widely regarded as a logical and effective therapeutic strategy.[3]

Mechanisms of Action and Signaling Pathways

The synergistic effect of metronidazole and diloxanide furoate stems from their distinct yet complementary sites and mechanisms of action.

Metronidazole: A Tissue Amoebicide

Metronidazole is a prodrug that requires activation within the anaerobic environment of E. histolytica. The activation process involves the reduction of its nitro group by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[4] This reduction generates cytotoxic nitro radical anions.[4] These reactive metabolites interact with the parasite's DNA, causing strand breakage and loss of the helical structure, which ultimately inhibits protein synthesis and leads to cell death.[1][4]

Diloxanide Furoate: A Luminal Amoebicide

Diloxanide furoate is a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[5] While its precise molecular target has not been fully elucidated, it is widely believed to inhibit protein synthesis in E. histolytica trophozoites.[5][6] This action is thought to be due to the structural similarity of diloxanide's dichloroacetamide group to chloramphenicol, a known inhibitor of bacterial protein synthesis.[7] By disrupting essential protein production, diloxanide inhibits the growth and replication of the trophozoites in the intestinal lumen, thereby preventing the formation of new cysts.[5][7]

Quantitative Data on Clinical Efficacy

Numerous clinical trials have demonstrated the high cure rates of the metronidazole and diloxanide furoate combination therapy in patients with amoebiasis. The data consistently show excellent parasitological and clinical cure rates.

| Study | Patient Population | Treatment Regimen | Parasitological Cure Rate | Clinical Cure Rate | Reference |

| Qureshi H, et al. (1997) | 34 patients with amoebiasis | One tablet (500 mg diloxanide furoate and 400 mg metronidazole), three times daily for 5 days. | 100% | 91% (abdominal pain relief) | [8] |

| Kazi MY, et al. (2017) | 30 children (2-10 years) with amoebiasis | Combination of metronidazole and diloxanide in therapeutic doses for five days. | 98% | 98% | [3][9] |

| Rubidge CJ, et al. (1970) | 19 children with acute amoebic dysentery | Combination of dehydroemetine, tetracycline, and diloxanide furoate. | 84% (16 out of 19 cured) | Not specified | [10] |

| Anonymous | 54 patients with amoebiasis and giardiasis | One tablet (500 mg diloxanide furoate and 400 mg metronidazole), three times daily for 5 days. | 100% | 91% (abdominal pain relief in amoebiasis patients) | [11] |

| Legese N, et al. (2021) (Meta-analysis) | Adult amoebic patients | Metronidazole with diloxanide furoate. | 100% (based on one RCT) | Not specified | [12] |

Experimental Protocols

In Vitro Susceptibility Testing of E. histolytica

This protocol outlines a method to determine the in vitro susceptibility of E. histolytica isolates to metronidazole and diloxanide furoate, individually and in combination, to assess for synergistic, additive, or antagonistic effects.

Materials:

-

E. histolytica trophozoite culture (e.g., HM1:IMSS strain)

-

TYI-S-33 medium supplemented with bovine serum

-

Metronidazole and diloxanide furoate stock solutions

-

96-well microtiter plates

-

Inverted microscope

-

Hemocytometer

-

Trypan blue solution

Protocol:

-

Culture Preparation: Culture E. histolytica trophozoites in TYI-S-33 medium at 37°C. Harvest trophozoites during the logarithmic growth phase.[4]

-

Drug Dilution: Prepare serial dilutions of metronidazole and diloxanide furoate in TYI-S-33 medium. For combination studies (checkerboard assay), prepare a matrix of concentrations for both drugs.[4]

-

Inoculation: Seed the 96-well plates with a standardized concentration of trophozoites (e.g., 1 x 10⁴ cells/mL).[4]

-

Drug Exposure: Add the drug dilutions to the respective wells. Include a drug-free control.[4]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[4]

-

Viability Assessment: Determine the number of viable trophozoites in each well using a hemocytometer and trypan blue exclusion.[4]

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug individually and for the combination. The nature of the interaction (synergistic, additive, or antagonistic) can be determined using isobologram analysis.[4]

Clinical Trial Workflow

The following diagram illustrates a general workflow for a clinical trial evaluating the efficacy of the combined therapy.

Discussion and Future Directions

The combination of metronidazole and diloxanide furoate is a highly effective and logical therapeutic strategy for amoebiasis, achieving high cure rates by targeting both invasive and luminal stages of the parasite.[4] While the clinical and functional synergy is well-established, there is a notable gap in the literature regarding the quantitative in vitro assessment of their synergistic interaction using methods like checkerboard assays or isobologram analysis. Future research should aim to generate this data to provide a more complete pharmacological profile of the combination.

Furthermore, the precise molecular target of diloxanide remains to be definitively identified.[6] Elucidating this target would be a significant advancement, enabling structure-based drug design and the development of new luminal amoebicides with improved efficacy and safety profiles. Investigating potential mechanisms of resistance to this combination is also a critical area for future research to ensure its long-term clinical utility.

Conclusion

The synergistic effect of metronidazole and diloxanide furoate, rooted in their complementary mechanisms of action, provides a robust and reliable treatment for amoebiasis. This technical guide has synthesized the current understanding of their individual and combined activities, supported by clinical efficacy data and detailed experimental protocols. For researchers and drug development professionals, the information presented herein serves as a foundation for further investigation into novel antiamoebic therapies, with a particular emphasis on elucidating the precise molecular mechanisms of diloxanide and quantitatively defining the synergistic potential of this and other combination therapies.

References

- 1. Amebiasis Medication: Antibiotics, Other [emedicine.medscape.com]

- 2. Uncovering novel antiamoebic compounds in plants, maple syrup and marine microbes – Rhode Island IDeA Network of Biomedical Research Excellence [web.uri.edu]

- 3. annalskemu.org [annalskemu.org]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Diloxanide? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy of a combined diloxanide furoate-metronidazole preparation in the treatment of amoebiasis and giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. annalskemu.org [annalskemu.org]

- 10. Treatment of Children with Acute Amoebic Dysentery: Comparative Trial of Metronidazole against a Combination of Dehydroemetine, Tetracycline, and Diloxanide Furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Antimicrobial Spectrum of Ofloxacin and Ornidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the individual and combined antimicrobial spectra of ofloxacin (B1677185) and ornidazole (B1677491). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key mechanisms and workflows.

Introduction

The combination of ofloxacin, a broad-spectrum fluoroquinolone, and ornidazole, a nitroimidazole with potent activity against anaerobic bacteria and protozoa, represents a significant therapeutic strategy for managing mixed infections. Understanding the distinct and synergistic antimicrobial properties of these two agents is crucial for their effective clinical application and for the development of new therapeutic regimens. This guide delves into their mechanisms of action, antimicrobial spectra supported by quantitative data, and the methodologies used to evaluate their efficacy.

Mechanisms of Action

Ofloxacin

Ofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][2]

-

Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Ofloxacin binds to the A-subunit of DNA gyrase, trapping the enzyme-DNA complex and leading to the cessation of DNA replication and the generation of double-strand DNA breaks.[3][4]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, Topoisomerase IV is the main target. This enzyme is crucial for the decatenation (separation) of daughter chromosomes following DNA replication. Ofloxacin's inhibition of Topoisomerase IV prevents the segregation of replicated DNA, thereby halting cell division.[1][5]

The dual targeting of these essential enzymes results in a potent bactericidal action against a wide range of aerobic bacteria.

Ornidazole

Ornidazole, a 5-nitroimidazole derivative, is a prodrug that requires reductive activation within the target microorganism. Its selective toxicity against anaerobic bacteria and certain protozoa is due to the presence of low redox potential electron transport proteins in these organisms, which are not found in aerobic bacteria or mammalian cells.[6]

The mechanism involves the following steps:

-

Entry into the cell: Ornidazole passively diffuses into the microbial cell.

-

Reductive Activation: Inside the anaerobic microbe, the nitro group of ornidazole is reduced by electron-donating proteins, such as ferredoxin. This reduction process forms highly reactive nitro radical anions and other cytotoxic intermediates.[7]

-

DNA Damage: These reactive intermediates interact with and damage the helical structure of the microbial DNA, causing strand breakage and leading to cell death.[8] This disruption of DNA synthesis is the primary mode of its antimicrobial action.[9]

Antimicrobial Spectrum and Potency

The following tables summarize the in-vitro activity of ofloxacin and ornidazole against a range of clinically significant microorganisms. The data, presented as Minimum Inhibitory Concentration (MIC) values, has been compiled from various studies. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Ofloxacin Antimicrobial Spectrum

Ofloxacin demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative aerobic bacteria.

Table 1: In-vitro Activity of Ofloxacin against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-susceptible) | - | 0.25 - 2 | 0.25 | 1.0 | [1] |

| Staphylococcus aureus (Methicillin-resistant) | - | 0.25 - 2 | - | 2.0 | [2] |

| Coagulase-negative staphylococci | - | 0.5 - 4 | - | 2.0 | [2] |

| Streptococcus pneumoniae | - | ≤4 | - | - | |

| Streptococcus pyogenes (Group A) | - | ≤2 | - | - | |

| Enterococcus faecalis | - | 1 - 16 | - | 8.0 | [2] |

Table 2: In-vitro Activity of Ofloxacin against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 117 | - | 0.125 | 1.0 | [3] |

| Klebsiella pneumoniae | 117 | - | 0.125 | 1.0 | [3] |

| Enterobacter cloacae | 117 | - | 0.125 | 1.0 | [3] |

| Proteus mirabilis | 117 | - | 0.125 | 1.0 | [3] |

| Serratia marcescens | 117 | - | 0.125 | 1.0 | [3] |

| Pseudomonas aeruginosa | 124 | 0.25 - 4.0 | - | - | [1] |

| Haemophilus influenzae | - | ≤0.06 | - | - | |

| Neisseria gonorrhoeae | - | ≤0.06 | - | - | |

| Acinetobacter spp. | 13 | - | 1.0 | 4.0 | [3] |

Ornidazole Antimicrobial Spectrum

Ornidazole's activity is primarily directed against anaerobic bacteria and various protozoa. It is generally inactive against aerobic and facultative anaerobic bacteria.

Table 3: In-vitro Activity of Ornidazole against Anaerobic Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 284 | - | - | |

| Bacteroides fragilis | 68 | - | <3.1 | [5] |

| Non-fragilis Bacteroides | 235 | - | - | |

| Clostridium perfringens | 18 | - | <6.2 | [5] |

| Other Clostridium spp. | 11 | - | <6.2 | [5] |

| Anaerobic Gram-positive cocci | 235 | - | - |

Note: Many studies report high susceptibility of anaerobic bacteria to ornidazole without providing specific MIC90 values, stating that most strains are inhibited at concentrations of ≤4 µg/mL.

Table 4: In-vitro Activity of Ornidazole against Protozoa

| Organism | MIC (µg/mL) | MLC (µg/mL) | Reference(s) |

| Trichomonas vaginalis | 50 | 100 | |

| Entamoeba histolytica | - | - | |

| Giardia lamblia | - | - |

Note: Data for Entamoeba histolytica and Giardia lamblia is less consistently reported in tabular format but ornidazole is clinically effective against these protozoa.

Combined Antimicrobial Activity and Synergy

The combination of ofloxacin and ornidazole is intended to provide a broad empirical coverage against mixed infections involving aerobic, anaerobic, and protozoal pathogens. The rationale for this combination is the complementary nature of their antimicrobial spectra.

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction between two antimicrobial agents. The formula is as follows:

FIC Index = FIC of Ofloxacin + FIC of Ornidazole

Where:

-

FIC of Ofloxacin = (MIC of Ofloxacin in combination) / (MIC of Ofloxacin alone)

-

FIC of Ornidazole = (MIC of Ornidazole in combination) / (MIC of Ornidazole alone)

The interpretation of the FIC index is as follows:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

Experimental Protocols

Accurate determination of antimicrobial activity is fundamental. The following are detailed methodologies for key experiments cited in the evaluation of ofloxacin and ornidazole.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol should adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Stock solutions of ofloxacin and ornidazole

-

Pipettes, sterile reservoirs, and incubator.

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare serial twofold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates. b. The final volume in each well after adding the inoculum should be 100 µL. c. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Inoculum Preparation: a. Select 3-5 well-isolated colonies from an 18-24 hour agar (B569324) plate. b. Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the standardized bacterial suspension. b. Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air for aerobic bacteria. For anaerobic bacteria, use appropriate anaerobic incubation conditions and media.

-

Reading and Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Agar Disk Diffusion (Kirby-Bauer) Method

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents based on the size of the zone of inhibition.

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Paper disks impregnated with known concentrations of ofloxacin (e.g., 5 µg) and ornidazole.

-

Sterile cotton swabs, forceps or disk dispenser.

-

Incubator and caliper/ruler.

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.

-

Inoculation of Agar Plate: a. Dip a sterile cotton swab into the adjusted inoculum suspension. b. Rotate the swab against the inside of the tube to remove excess fluid. c. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Application of Disks: a. Aseptically place the antimicrobial-impregnated disks on the inoculated agar surface. b. Ensure the disks are firmly in contact with the agar. Place them at least 24 mm apart.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Measurement and Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition in millimeters. b. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints provided by standards like CLSI.

Checkerboard Assay for Synergy Testing

This method is used to quantitatively assess the interaction between two antimicrobial agents.

Materials:

-

96-well microtiter plates

-

CAMHB or other appropriate broth

-

Standardized bacterial inoculum (as for MIC testing)

-

Stock solutions of ofloxacin and ornidazole.

Procedure:

-

Plate Setup: a. Dispense broth into all wells of a 96-well plate. b. Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of Ofloxacin. c. Along the y-axis (e.g., rows A-G), create serial twofold dilutions of Ornidazole. d. This creates a grid where each well contains a unique combination of the two drugs. e. Include a row with only dilutions of Ofloxacin (to re-determine its MIC) and a column with only dilutions of Ornidazole (to re-determine its MIC). f. Also include growth and sterility controls.

-

Inoculation and Incubation: Inoculate the plate with the standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL and incubate as for a standard MIC test.

-

Data Analysis: a. After incubation, identify the MIC of each drug alone and the MIC of each drug in combination (the lowest concentration of each drug that, in combination, inhibits visible growth). b. Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth along the growth/no-growth interface.

Conclusion

Ofloxacin and ornidazole possess distinct and complementary antimicrobial spectra. Ofloxacin provides broad coverage against common aerobic Gram-positive and Gram-negative pathogens by inhibiting bacterial DNA replication and cell division. Ornidazole is highly effective against anaerobic bacteria and protozoa, which are frequent contributors to mixed infections, through a mechanism of reductive activation and subsequent DNA damage. While the combination is clinically utilized for its synergistic potential in treating mixed infections, there is a need for more comprehensive in-vitro studies that quantify this synergy through methods like the checkerboard assay to generate a broader set of FIC index values. The detailed protocols provided in this guide serve as a foundation for such future research and for the standardized evaluation of these important antimicrobial agents.

References

- 1. scialert.net [scialert.net]

- 2. Evaluation of Ofloxacin and Ornidazole as an Adjunct to Scaling and Root Planing in the Treatment of Generalized Chronic Periodontitis: A Randomized Clinical Study [wjoud.com]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scialert.net [scialert.net]

- 7. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining fractional inhibitory concentration index cutoffs for additive interactions based on self-drug additive combinations, Monte Carlo simulation analysis, and in vitro-in vivo correlation data for antifungal drug combinations against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

In Vitro Activity of Entamizole's Nitroimidazole Components Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entamizole is a brand name for combination drug formulations, which commonly include a nitroimidazole antibiotic—such as metronidazole (B1676534) or ornidazole (B1677491)—paired with another agent like diloxanide (B1670642) furoate or ofloxacin. The antianaerobic activity of this compound is primarily attributable to its nitroimidazole component. These compounds are prodrugs that are selectively activated in anaerobic environments, making them highly effective against anaerobic bacteria and certain protozoa. This technical guide provides an in-depth overview of the in vitro activity of these key nitroimidazole components against a range of clinically significant anaerobic bacteria. The data presented is a synthesis of findings from multiple research studies.

The mechanism of action of 5-nitroimidazoles like metronidazole and ornidazole is initiated by the entry of the drug into the microbial cell via passive diffusion.[1] Inside the anaerobic bacterium, the drug's nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin or flavodoxin, which are characteristic of anaerobic metabolism.[2][3] This reduction process forms short-lived, highly reactive nitroso free radicals and other cytotoxic intermediates.[1] These reactive molecules can then bind to and damage bacterial DNA, leading to strand breakage and helical structure destabilization, ultimately resulting in cell death.[4][5] This selective activation in anaerobic cells accounts for the targeted efficacy of these drugs.[2]

Quantitative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for metronidazole and ornidazole against various anaerobic bacteria. The data has been compiled from several studies to provide a comparative overview. MIC values are presented as ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates), where available. All concentrations are in µg/mL.

Table 1: In Vitro Activity of Metronidazole against Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 55 | ≤0.5 - >16 | 0.5 | 1.0 | [6] |

| Bacteroides fragilis | 50 | ≤1.0 | - | - | [7] |

| Clostridium perfringens | - | ≤0.06 - >256 | - | - | [8][9] |

| Prevotella melaninogenica | 50 | ≤0.016 - 0.19 | - | - | [10] |

| Fusobacterium nucleatum | 26 | ≤0.03 - 1.0 | - | - | [11] |

| Peptostreptococcus anaerobius | 30 | - | - | - | |

| Peptostreptococcus spp. | - | - | - | - | [12][13][14] |

Table 2: In Vitro Activity of Ornidazole against Anaerobic Bacteria

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Bacteroides fragilis group | 55 | ≤0.5 - >16 | 1.0 | 2.0 | [6] |

| Bacteroides fragilis | 50 | ≤1.0 | - | - | [7] |

| Anaerobic Bacteria (114 strains) | 114 | ≤3.1 | - | - | [15][16] |

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The reference method recommended by the Clinical and Laboratory Standards Institute (CLSI) is the agar (B569324) dilution method.[17][18]

CLSI Agar Dilution Method for Anaerobic Bacteria (Wadsworth Method)

This method involves the incorporation of twofold serial dilutions of the antimicrobial agent into an appropriate agar medium, followed by the inoculation of a standardized bacterial suspension.

1. Media and Reagents:

-

Agar Medium: Brucella agar supplemented with hemin, vitamin K₁, and 5% laked sheep blood is the recommended medium.[18]

-

Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (metronidazole or ornidazole) at a high concentration. A series of twofold dilutions are then made.

-

Inoculum Broth: A suitable broth medium for growing the anaerobic isolates to the required turbidity, such as supplemented Brucella broth.

-

Anaerobic Incubation System: An anaerobic chamber or jar system capable of maintaining an atmosphere of approximately 80-90% N₂, 5-10% H₂, and 5-10% CO₂.

2. Inoculum Preparation:

-

Subculture the anaerobic isolate onto a non-selective agar plate and incubate under anaerobic conditions for 24-48 hours.

-

Select several colonies and suspend them in a suitable broth to match the turbidity of a 0.5 McFarland standard.

3. Plate Preparation and Inoculation:

-

Prepare a series of agar plates, each containing a specific concentration of the antimicrobial agent. A growth control plate with no antimicrobial agent is also prepared.

-

Using a multipoint inoculator (e.g., a Steers replicator), inoculate the standardized bacterial suspension onto the surface of each agar plate.

4. Incubation:

-

Incubate the inoculated plates in an anaerobic atmosphere at 35-37°C for 48 hours.

5. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or that allows for the growth of no more than one or two discrete colonies.[17]

Visualization of Mechanism of Action

The following diagrams illustrate the key pathways involved in the action of nitroimidazoles against anaerobic bacteria and the experimental workflow for susceptibility testing.

Caption: Mechanism of action of nitroimidazoles in anaerobic bacteria.

Caption: Experimental workflow for the agar dilution method.

References

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Metronidazole Activation Is Mutagenic and Causes DNA Fragmentation in Helicobacter pylori and in Escherichia coli Containing a Cloned H. pylori rdxA+ (Nitroreductase) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility profiles of commensal Clostridium perfringens isolates from chickens in Hungarian poultry farms between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. farmaciajournal.com [farmaciajournal.com]

- 11. β-Lactamase Production and Antimicrobial Susceptibility of Oral Heterogeneous Fusobacterium nucleatum Populations in Young Children - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Peptostreptococcus spp. (and Finegoldia magna) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 15. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 18. webstore.ansi.org [webstore.ansi.org]

Entamizole in the Study of the Entamoeba histolytica Life Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Entamizole, a combination drug containing metronidazole (B1676534) and diloxanide (B1670642) furoate, in the scientific study of the Entamoeba histolytica life cycle. This document details the mechanisms of action of its components, provides experimental protocols for assessing its efficacy against various life cycle stages, presents available quantitative data, and illustrates key pathways and workflows using diagrams.

Introduction to Entamoeba histolytica and this compound

Entamoeba histolytica is a protozoan parasite responsible for amoebiasis, a disease with significant global morbidity and mortality. Its life cycle consists of two primary stages: the infectious cyst and the motile, disease-causing trophozoite.[1] this compound is a therapeutic agent that combines two drugs with complementary actions: metronidazole, which is effective against the invasive trophozoite stage, and diloxanide furoate, a luminal amoebicide that targets both trophozoites and cysts within the gut.[1][2] This dual action makes it a subject of interest for studying the parasite's full life cycle.

Data Presentation: In Vitro Efficacy of Anti-Amoebic Agents

Table 1: In Vitro Efficacy of Metronidazole against E. histolytica Trophozoites

| Strain | IC50 (µM) | Reference |

| HM1:IMSS (Reference Strain) | 9.5 | [4] |

| Clinical Isolates (Mean) | 13.2 | [4] |

Table 2: Clinical Efficacy of Combined Metronidazole and Diloxanide Furoate Therapy

| Study Population | Treatment Regimen | Parasitological Cure Rate | Clinical Cure Rate | Reference |

| 54 patients with amoebiasis and giardiasis | 500 mg diloxanide furoate + 400 mg metronidazole, three times daily for 5 days | 100% | 91% (amoebiasis) | [5] |

| Children (2-10 years) with amoebiasis and giardiasis | Therapeutic doses for 5 days | 98% (amoebiasis) | 98% | [6] |

Mechanism of Action

The two components of this compound, metronidazole and diloxanide furoate, have distinct mechanisms of action that target different aspects of the E. histolytica life cycle.

Metronidazole

Metronidazole is a prodrug that is activated within the anaerobic environment of the E. histolytica trophozoite.[1] The drug's nitro group is reduced by the parasite's own enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR), which leads to the formation of cytotoxic nitro radicals.[1] These reactive intermediates then cause damage to the parasite's DNA, leading to strand breakage and ultimately cell death.[1]

Diloxanide Furoate

Diloxanide furoate is also a prodrug that is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[7] While its precise molecular target is not fully elucidated, it is believed to act as a luminal amoebicide by inhibiting protein synthesis in E. histolytica trophozoites.[2][8] This disruption of essential protein production leads to the death of the parasite.[2] It is also suggested that diloxanide furoate blocks the conversion of trophozoites into the more virulent and invasive cyst forms.[8][9]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the efficacy of this compound and its components against E. histolytica.

Axenic Culture of E. histolytica Trophozoites

This protocol describes the maintenance of a pure culture of E. histolytica trophozoites.

-

Materials:

-

E. histolytica strain (e.g., HM-1:IMSS)

-

TYI-S-33 medium

-

Heat-inactivated bovine serum (12.5%)

-

Penicillin-streptomycin solution

-

Screw-capped culture tubes

-

Incubator at 36°C

-

-

Procedure:

-

Prepare complete TYI-S-33 medium by supplementing with bovine serum and penicillin-streptomycin.

-

Inoculate a culture tube containing fresh medium with an established E. histolytica culture.

-

Incubate the tubes at a 10° angle at 36°C.[10]

-

Subculture the trophozoites every 48-72 hours by replacing the old medium with fresh, pre-warmed medium.[11]

-

In Vitro Trophozoite Viability Assay (NBT Reduction Method)

This assay determines the viability of trophozoites after drug exposure.

-

Materials:

-

Cultured E. histolytica trophozoites

-

96-well microtiter plates

-

This compound components (Metronidazole, Diloxanide Furoate) dissolved in DMSO

-

Nitroblue tetrazolium (NBT) solution

-

Hank's Balanced Salt Solution (HBSS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

-

-

Procedure:

-

Harvest trophozoites from a 24-hour culture and adjust the count to 3 x 10^5 parasites/ml in fresh medium.[4]

-

In a 96-well plate, perform serial dilutions of the test compounds.[4]

-

Add 100 µl of the parasite suspension to each well. Include drug-free controls.[4]

-

Incubate the plate at 37°C for 4 hours.[4]

-

Wash the plate with pre-warmed HBSS.[4]

-

Add 100 µl of NBT solution to each well and incubate for 45 minutes at 37°C.[4]

-

Wash the plate twice with HBSS and add 200 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at a specific wavelength (e.g., 550 nm) using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the drug concentration.

-

In Vitro Encystation Assay

This protocol describes the induction of trophozoites to form cysts in vitro.

-

Materials:

-

Logarithmic phase E. histolytica trophozoites

-

TYI-S-33 medium without glucose (TYI basal medium)

-

Culture flasks

-

Incubator at 37°C

-

Calcofluor White M2R stain

-

Fluorescence microscope

-

-

Procedure:

-

Inoculate trophozoites at a high density (50,000 cells/mL) in TYI basal medium.[12]

-

Incubate the culture for 72 hours to allow for encystation.[12]

-

To test the effect of a drug on encystation, add the compound at the time of inoculation.

-

After 72 hours, harvest the cells and wash with PBS.

-

Stain the cells with 0.05% Calcofluor White M2R for 10 minutes to visualize the chitinous cyst wall.

-

Observe under a fluorescence microscope and quantify the percentage of cysts.

-

Cyst Viability Assay (Fluorescein Diacetate Staining)

This assay determines the viability of the formed cysts.

-

Materials:

-

In vitro-formed E. histolytica cysts

-

Fluorescein diacetate (FDA) stock solution (2.5 mg/mL in acetone)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

-

-

Procedure:

-

Harvest and wash the cysts with PBS.

-

Adjust the cyst concentration to 1 x 10^6 cysts/mL in PBS.[12]

-

To 100 µL of the cyst suspension, add 1.6 µL of the FDA stock solution.[12]

-

Incubate at room temperature for 8 minutes.[12]

-

Observe under a fluorescence microscope. Viable cysts will fluoresce green.

-

Determine the percentage of viable cysts by counting at least 100 cysts.[12]

-

In Vitro Excystation Assay

This protocol describes the induction of cysts to revert to trophozoites.

-

Materials:

-

Viable, in vitro-formed E. histolytica cysts

-

TYI-S-33 medium with glucose

-

12-well culture plates

-

Incubator at 37°C

-

Inverted microscope

-

-

Procedure:

-

Inoculate viable cysts into a 12-well plate containing fresh TYI-S-33 medium with glucose.[12]

-

To test the effect of a drug on excystation, add the compound at the time of inoculation.

-

Seal the plate and incubate at 37°C for up to 5 days.[12]

-

Monitor the culture daily for the emergence of motile trophozoites using an inverted microscope.

-

Quantify the number of emerged trophozoites to assess the effect of the drug.

-

Visualizations

The following diagrams illustrate the E. histolytica life cycle, the proposed mechanisms of action of this compound's components, and a general experimental workflow for drug testing.

Caption: The life cycle of Entamoeba histolytica.

Caption: Activation of metronidazole and its effect on E. histolytica.

Caption: Hydrolysis of diloxanide furoate and its proposed action.

Caption: Workflow for evaluating drug efficacy on E. histolytica.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Entamoeba histolytica | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. What is the mechanism of Diloxanide? [synapse.patsnap.com]

- 8. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Testing of Potential Entamoeba histolytica Pyruvate Phosphate Dikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]

The Symbiotic Relationship in Amoebiasis Treatment: A Pharmacokinetic Deep Dive into the Metronidazole and Diloxanide Furoate Combination

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacokinetic profiles of metronidazole (B1676534) and diloxanide (B1670642) furoate, a combination therapy paramount in the effective treatment of amoebiasis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the absorption, distribution, metabolism, and excretion (ADME) of these two agents when used in concert. While extensive data exists for the individual drugs, this paper also highlights the current landscape of pharmacokinetic data for the combination therapy and outlines robust experimental protocols for further investigation.

Introduction: A Two-Pronged Attack on Amoebiasis

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, requires a strategic therapeutic approach. The combination of metronidazole and diloxanide furoate offers a synergistic effect by targeting the parasite in different locations. Metronidazole is a potent tissue amoebicide, effective against the invasive trophozoites in the intestinal wall and liver.[1][2] In contrast, diloxanide furoate acts as a luminal amoebicide, targeting the cysts and trophozoites within the gut lumen.[3][4] This dual action ensures a comprehensive eradication of the parasite, reducing the likelihood of relapse.[4] Understanding the pharmacokinetic interplay, or lack thereof, between these two drugs is crucial for optimizing dosing regimens and ensuring clinical efficacy.

Quantitative Pharmacokinetic Data

While the clinical efficacy of the metronidazole and diloxanide furoate combination is well-established, detailed pharmacokinetic studies on their co-administration are not extensively available in the public domain.[4][5] Therefore, the following tables summarize the key pharmacokinetic parameters for each drug when administered individually. Researchers should consider these values as a baseline for studies on the combination therapy.

Table 1: Pharmacokinetic Parameters of Metronidazole (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability (F) | >90% | [6] |

| Time to Peak Concentration (Tmax) | 0.25 - 4 hours | [7] |

| Peak Plasma Concentration (Cmax) | 8 - 13 mg/L (after a single 500 mg dose) | [7] |

| Area Under the Curve (AUC) | 100 - 159 mg/L.h (after a single 500 mg dose) | [7] |

| Volume of Distribution (Vd) | 0.51 - 1.1 L/kg | [6][8] |

| Plasma Protein Binding | <20% | [6][7] |

| Elimination Half-life (t½) | 6 - 14 hours | [8] |

| Primary Route of Elimination | Renal (Metabolites and unchanged drug) | [6] |

Table 2: Pharmacokinetic Parameters of Diloxanide Furoate (Oral Administration)

| Parameter | Value | Reference |

| Bioavailability (F) | ~90% (for Diloxanide) | |

| Time to Peak Concentration (Tmax) | Approximately 2 hours | |

| Peak Plasma Concentration (Cmax) | Data not readily available | |

| Area Under the Curve (AUC) | Data not readily available | |

| Volume of Distribution (Vd) | Data not readily available | |

| Plasma Protein Binding | Data not readily available | |

| Elimination Half-life (t½) | Approximately 3 hours (for Diloxanide) | [4] |

| Primary Route of Elimination | Renal (as glucuronide conjugate) |

Metabolic Pathways and Potential for Drug-Drug Interactions

Metronidazole Metabolism

Metronidazole is extensively metabolized in the liver, primarily through oxidation of its side chain, followed by glucuronide conjugation.[9] The main metabolites are a hydroxy-metabolite, which possesses some biological activity, and an acid metabolite.[8] While metronidazole has been reported to be a weak inhibitor of the CYP2C9 enzyme, its effect on the major drug-metabolizing enzyme CYP3A4 is contested, with several human pharmacokinetic studies showing no significant inhibition.[10][11]

Caption: Metabolic pathway of Metronidazole.

Diloxanide Furoate Metabolism

Diloxanide furoate is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its active form, diloxanide, and furoic acid.[3] The absorbed diloxanide is then extensively metabolized in the liver, almost entirely through glucuronidation, to an inactive conjugate that is rapidly excreted by the kidneys.

Caption: Metabolic pathway of Diloxanide Furoate.

Given that diloxanide's primary metabolic pathway is glucuronidation, a phase II reaction, and metronidazole is metabolized by phase I enzymes with weak inhibitory potential, significant pharmacokinetic interactions between the two are not anticipated. However, without direct clinical studies, this remains a theoretical assessment.

Experimental Protocols for Pharmacokinetic Analysis

The following outlines a representative, robust experimental protocol for a pharmacokinetic study of the metronidazole and diloxanide furoate combination in a healthy adult population.

Study Design

A single-dose, open-label, two-period crossover study is recommended to assess the pharmacokinetic profile of the combination therapy.

Subject Selection

-

Inclusion Criteria: Healthy adult volunteers (male and female, 18-45 years of age), with a body mass index (BMI) within the normal range. All subjects must provide written informed consent.

-

Exclusion Criteria: History of hypersensitivity to nitroimidazoles or diloxanide furoate, history of gastrointestinal, hepatic, or renal disease, pregnancy or lactation, and use of any prescription or over-the-counter medication within 14 days of the study.

Dosing and Administration

A single oral dose of a combination tablet (e.g., 400 mg metronidazole and 500 mg diloxanide furoate) should be administered with a standardized volume of water after an overnight fast.[4]

Sample Collection

Venous blood samples (approximately 5 mL) should be collected into heparinized tubes at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma should be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the simultaneous quantification of metronidazole and diloxanide furoate in plasma.[3][12][13]

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.[3][14]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically used.[3][15] The exact ratio should be optimized for ideal separation. For example, a mobile phase of acetonitrile and 0.05 M dibasic potassium phosphate (25:75, v/v), adjusted to pH 4, has been reported.[3][9]

-

Flow Rate: A flow rate of approximately 1.0 mL/min is common.[3][9]

-

Detection: UV detection at a wavelength that allows for sensitive measurement of both compounds, for instance, 254 nm.[3][9]

-

Sample Preparation: A protein precipitation or liquid-liquid extraction method should be employed to extract the drugs from the plasma matrix.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and stability.[14]

Caption: Experimental workflow for a pharmacokinetic study.

Conclusion and Future Directions

The combination of metronidazole and diloxanide furoate is a cornerstone in the management of amoebiasis. While their individual pharmacokinetic profiles are well-understood, there is a clear need for dedicated studies to characterize the pharmacokinetics of the combination therapy. The experimental protocol outlined in this guide provides a robust framework for such investigations. Future research should focus on conducting in-vivo studies to confirm the lack of significant drug-drug interactions and to provide definitive pharmacokinetic parameters for the co-administered drugs. This will enable clinicians to further optimize dosing strategies and ensure the continued efficacy and safety of this vital therapeutic combination.

References

- 1. researchgate.net [researchgate.net]

- 2. Diloxanide + Metronidazole: View Uses, Side Effects and Medicines [truemeds.in]

- 3. fue.edu.eg [fue.edu.eg]

- 4. Efficacy of a combined diloxanide furoate-metronidazole preparation in the treatment of amoebiasis and giardiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. annalskemu.org [annalskemu.org]

- 6. researchgate.net [researchgate.net]

- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 8. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Does metronidazole interact with CYP3A substrates by inhibiting their metabolism through this metabolic pathway? Or should other mechanisms be considered? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thescipub.com [thescipub.com]

- 13. researchgate.net [researchgate.net]

- 14. ijnrd.org [ijnrd.org]

- 15. academic.oup.com [academic.oup.com]

Molecular Targets of Ornidazole in Protozoa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ornidazole (B1677491), a 5-nitroimidazole antimicrobial agent, is a cornerstone in the treatment of infections caused by anaerobic protozoa such as Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. Its efficacy hinges on a reductive activation process unique to the anaerobic metabolism of these organisms, leading to the generation of cytotoxic radicals. The primary molecular target of activated ornidazole is DNA, resulting in strand breakage and destabilization of the helical structure, ultimately leading to cell death. However, emerging research indicates that the drug's impact is not limited to DNA alone. Activated ornidazole can form adducts with various cellular proteins, including key enzymes involved in redox homeostasis and metabolism, thereby disrupting essential cellular functions. This technical guide provides a comprehensive overview of the known molecular targets of ornidazole in protozoa, detailing its mechanism of action, metabolic activation, and the downstream cellular consequences. It includes a compilation of quantitative efficacy data, detailed experimental protocols for target identification, and visual representations of the key pathways involved.

Mechanism of Action and Metabolic Activation

Ornidazole is a prodrug that requires the reduction of its nitro group to exert its cytotoxic effects.[1] This activation process is highly specific to anaerobic or microaerophilic organisms, which possess the necessary low-redox-potential electron transport components that are absent in their aerobic counterparts.[1]

The activation cascade is initiated by the transfer of electrons to the nitro group of ornidazole. This process is primarily facilitated by ferredoxin-linked metabolic pathways. In many anaerobic protozoa, the enzyme pyruvate:ferredoxin oxidoreductase (PFOR) plays a crucial role in this initial electron transfer.[2] The reduction of ornidazole generates a series of reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as free radicals.[3]

These highly reactive species are the ultimate effectors of ornidazole's toxicity, interacting with and damaging critical cellular macromolecules.[3] The specificity of ornidazole for anaerobic protozoa is therefore a direct consequence of their unique metabolic machinery capable of activating the drug.

Primary Molecular Target: DNA

The principal molecular target of activated ornidazole is the protozoan DNA.[1] The reactive intermediates generated during the drug's activation chemically interact with the DNA molecule, leading to significant damage. This damage manifests primarily as single and double-strand breaks, which compromise the structural integrity of the DNA.[1] Furthermore, the interaction of activated ornidazole with DNA can lead to the destabilization of the DNA helix, disrupting essential processes such as replication and transcription. The cumulative effect of this widespread DNA damage is the inhibition of nucleic acid synthesis and repair, ultimately triggering cell death.[4]

Secondary Molecular Targets: Proteins and Enzymes

While DNA is the primary target, evidence suggests that activated ornidazole also interacts with and damages other crucial macromolecules, notably proteins.[3] Studies on the closely related 5-nitroimidazole, metronidazole (B1676534), in E. histolytica have revealed the formation of covalent adducts with several key proteins. These include:

-

Thioredoxin and Thioredoxin Reductase: These enzymes are central to maintaining the redox balance within the cell and are crucial for antioxidant defense. Adduct formation with these proteins can impair their function, leading to increased oxidative stress.

-

Superoxide (B77818) Dismutase: This enzyme is another critical component of the antioxidant defense system, responsible for detoxifying superoxide radicals.

-

Purine (B94841) Nucleoside Phosphorylase: This enzyme is involved in the purine salvage pathway, which is essential for nucleotide synthesis in many protozoa.

The formation of these protein adducts can lead to a significant reduction in their enzymatic activity, further contributing to the cytotoxic effects of ornidazole. In a study on a non-protozoan system, ornidazole was also found to inhibit the activity of two Calvin cycle enzymes, triose-phosphate isomerase (TPI) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), highlighting its potential to target metabolic enzymes.[5]

Quantitative Data on Ornidazole Efficacy

The efficacy of ornidazole against various protozoan parasites has been quantified in numerous in vitro and clinical studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentration (MIC), 50% Inhibitory Concentration (IC50), and clinical cure rates.

Table 1: In Vitro Efficacy of Ornidazole against Protozoa

| Protozoan Species | Parameter | Concentration (µg/mL) | Reference |

| Trichomonas vaginalis | MIC (24h) | 50 | [6] |

| Trichomonas vaginalis | MLC (24h) | 50 | [6] |

| Giardia lamblia | IC50 | 0.12 mg/L | [7] |

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration; IC50: 50% Inhibitory Concentration.

Table 2: Clinical Efficacy of Ornidazole in Protozoan Infections

| Disease | Protozoan Species | Treatment Regimen | Cure Rate (%) | Reference |

| Trichomoniasis | Trichomonas vaginalis | 1.5 g single dose | 100 | |

| Trichomoniasis | Trichomonas vaginalis | 1.0 g single dose | 95 | |

| Giardiasis | Giardia lamblia | 30 mg/kg single dose | 97 | |

| Giardiasis | Giardia lamblia | 25 mg/kg single dose | 97 | |

| Giardiasis | Giardia lamblia | 20 mg/kg single dose | 94 | |

| Giardiasis | Giardia lamblia | 25 mg/kg/day for 5 days | 100 | |

| Amoebiasis | Entamoeba histolytica | 1 g/day for 10 days | 94 | [8] |

| Dientamoebiasis | Dientamoeba fragilis | 30 mg/kg (child) or 2g (adult) single dose | 92.9 (parasitological) | [2] |

Signaling Pathways Affected by Ornidazole

The extensive DNA damage induced by activated ornidazole triggers cellular stress responses and activates DNA repair pathways. In Giardia lamblia, treatment with metronidazole, a related nitroimidazole, has been shown to induce the DNA homologous recombination repair (DHRR) pathway.[9] This pathway is a critical mechanism for repairing double-strand DNA breaks. The upregulation of key proteins in this pathway, such as GdDMC1B (a Rad51 homolog) and GdMre11, is observed following drug exposure.[9] This suggests that while ornidazole's primary action is to inflict DNA damage, the parasite attempts to counteract this through the activation of specific repair mechanisms. The balance between the extent of DNA damage and the capacity of the repair machinery likely determines the ultimate fate of the cell.

References

- 1. researchgate.net [researchgate.net]

- 2. Trichomonas vaginalis: metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Ofloxacin and Ornidazole in Solid Dosage Form by RP-HPLC and HPTLC Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]

- 6. DNA damage induced by metronidazole in Giardia duodenalis triggers a DNA homologous recombination response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for 2-D PAGE of High-Molecular-Mass Proteins - Creative Proteomics [creative-proteomics.com]

- 8. KEGG PATHWAY: Mismatch repair - Giardia lamblia [kegg.jp]

- 9. physiciansweekly.com [physiciansweekly.com]

The Mode of Action of Diloxanide Furoate on Parasitic Cysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diloxanide (B1670642) furoate is a luminal amebicide primarily utilized for the treatment of asymptomatic intestinal amebiasis caused by Entamoeba histolytica. Its efficacy is particularly noted in individuals who are "cyst passers," playing a crucial role in preventing the transmission of the parasite. This technical guide provides an in-depth exploration of the current understanding of diloxanide furoate's mode of action, with a specific focus on its effects related to parasitic cysts. While the precise molecular interactions are still a subject of investigation, this document synthesizes the available evidence on its mechanism, supported by quantitative data and experimental methodologies.

Core Mechanism of Action: An Indirect Effect on Cysts

Diloxanide furoate is administered as a prodrug, which is hydrolyzed in the gastrointestinal tract to its active form, diloxanide.[1] The primary mechanism of action of diloxanide is not on the mature cyst itself, but rather on the trophozoite stage of Entamoeba histolytica.[2][3] It is believed to disrupt protein synthesis within the trophozoites, leading to their death and thereby preventing the formation of new cysts (encystment).[1][2] This luminal activity makes it effective in eradicating the parasite from the gut and reducing cyst shedding.[4]

The hypothesis of protein synthesis inhibition is based on the structural similarity of diloxanide's dichloroacetamide group to that of chloramphenicol, a known inhibitor of bacterial protein synthesis.[1] By interfering with essential protein production, diloxanide disrupts the growth and replication of the trophozoites.[4]

It is important to note that the study of the direct effects of drugs on E. histolytica cysts is hampered by the significant challenge of inducing the encystment of this parasite in vitro.[5] Consequently, much of the available data is derived from studies on the more readily culturable trophozoite stage.

Pharmacokinetics and Bioactivation

Diloxanide furoate is designed for targeted action within the intestinal lumen. Following oral administration, the ester linkage is hydrolyzed by intestinal esterases to release the active diloxanide and furoic acid.[1] While a significant portion of the active diloxanide remains in the lumen to exert its amebicidal effect, a fraction is absorbed, conjugated in the liver to an inactive glucuronide, and excreted in the urine.[4]

dot

Caption: Bioactivation of Diloxanide Furoate and its effect on E. histolytica.

Quantitative Data: In Vitro Efficacy

While data on the direct effect of diloxanide on cysts is scarce, in vitro studies have determined its efficacy against the trophozoite stage of E. histolytica. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values.

| Compound | E. histolytica Strain | Culture Condition | Assay Type | Efficacy Metric | Value (µg/mL) | Reference |

| Diloxanide Furoate | BYso | With bacteria | Not specified | MIC | 2.5 | [6] |

| Diloxanide Furoate | SFL3 | With Crithidia sp. | Not specified | MIC | 2.5 | [6] |

Experimental Protocols: In Vitro Amoebicidal Susceptibility Testing

The following is a generalized protocol for determining the in vitro susceptibility of E. histolytica trophozoites to amoebicidal compounds like diloxanide.

1. Preparation of Stock Solutions:

-

Due to its low aqueous solubility, a stock solution of diloxanide furoate should be prepared in an organic solvent such as Dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6]

-

For example, a 10 mg/mL stock solution can be prepared by dissolving 10 mg of diloxanide furoate in 1 mL of DMSO.

-

Serial dilutions are then made in the appropriate culture medium to achieve the desired final concentrations for the assay.

2. Assay Setup:

-

E. histolytica trophozoites are cultured in a suitable medium (e.g., TYI-S-33) to the logarithmic growth phase.

-

The trophozoites are harvested, counted, and their concentration is adjusted.

-

A defined number of trophozoites (e.g., 1 x 10^4 cells/well) are seeded into the wells of a 96-well microtiter plate.

-

The serially diluted drug is added to the wells. Control wells containing trophozoites with the solvent vehicle and without any drug are also included.

3. Incubation:

-

The microtiter plates are incubated under anaerobic or microaerophilic conditions at 37°C for 48 to 72 hours to allow for parasite growth and drug action.

4. Viability Assessment:

-

After incubation, the number of viable trophozoites is determined using a suitable method, such as:

-

Microscopic counting: Using a hemocytometer.

-

Colorimetric assays: For example, the NBT (nitroblue tetrazolium) reduction assay or assays using resazurin-based reagents.

-

Fluorometric assays: Using viability stains like fluorescein (B123965) diacetate and propidium (B1200493) iodide.

-

5. Data Analysis:

-

The percentage of inhibition of parasite growth is calculated for each drug concentration relative to the drug-free control.

-

The 50% inhibitory concentration (IC50) value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using appropriate software.[1]

dot

Caption: Workflow for in vitro amoebicidal susceptibility testing.

Conclusion and Future Directions

The available evidence strongly suggests that diloxanide furoate's clinical efficacy in treating asymptomatic amebiasis stems from its ability to eliminate E. histolytica trophozoites in the intestinal lumen, which in turn prevents the formation and shedding of infective cysts.[2][3] The leading hypothesis for its mechanism is the inhibition of protein synthesis, though the precise molecular targets remain to be fully elucidated.[1]

Future research should be directed towards several key areas to deepen our understanding:

-

Elucidation of Molecular Targets: Identifying the specific ribosomal components or other molecules that diloxanide interacts with in E. histolytica.

-

Development of In Vitro Encystment Models: The development of reliable methods for inducing E. histolytica encystment in vitro would be a significant breakthrough, enabling direct studies of drug effects on cyst formation and viability.

-

Investigation of Resistance Mechanisms: Understanding potential mechanisms of resistance to diloxanide will be crucial for its continued effective use.

A more profound understanding of the molecular basis of diloxanide's action will not only clarify its role in treating amebiasis but also aid in the rational design of new and improved antiprotozoal agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Diloxanide in amoebiasis management: Unravelling the mechanism of action and effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Diloxanide? [synapse.patsnap.com]

- 5. In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. benchchem.com [benchchem.com]

Investigating Metronidazole resistance mechanisms in Giardia

An In-depth Technical Guide to Metronidazole (B1676534) Resistance Mechanisms in Giardia lamblia

For: Researchers, Scientists, and Drug Development Professionals

Introduction